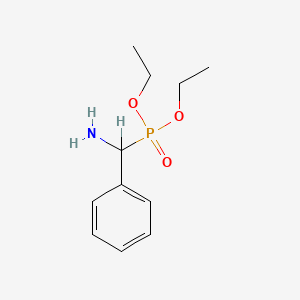![molecular formula C7H11NO B8629658 (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE](/img/structure/B8629658.png)
(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6S)-3-AZABICYCLO[420]OCTAN-4-ONE is a bicyclic compound characterized by a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE typically involves the acylation of tetrahydro-1,3-oxazines with diketen, followed by diazo exchange, irradiation, and reduction. This method yields derivatives with trans-substituents about the β-lactam ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of a functional group with another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer properties may involve the inhibition of β-tubulin .
Comparison with Similar Compounds
8-Oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane: Shares a similar bicyclic structure but with different substituents.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, commonly found in tropane alkaloids.
Uniqueness: (1S,6S)-3-AZABICYCLO[420]OCTAN-4-ONE is unique due to its specific ring structure and the presence of an oxo group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-azabicyclo[4.2.0]octan-4-one |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(5)4-8-7/h5-6H,1-4H2,(H,8,9) |
InChI Key |
LWNXJQPKSKLLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(=O)NC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl [3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B8629653.png)


